![molecular formula C23H15F3N4O4S B2495287 1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline CAS No. 1251687-77-0](/img/no-structure.png)

1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline involves complex organic reactions, including Knoevenagel condensation and 1,3-dipolar cycloaddition reactions. These processes are used to create a variety of indoline derivatives with potential antihyperglycemic properties and other biological activities. For example, L-Proline-catalyzed synthesis has been utilized to produce novel derivatives through condensation and alkylation reactions under specific conditions (S. Riyaz, A. Naidu, P. Dubey, 2011).

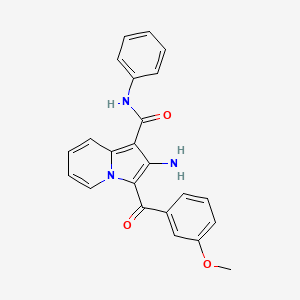

Molecular Structure Analysis

The molecular structure of such compounds is characterized by various spectroscopic methods, including NMR, IR, and mass spectrometry, to determine their complex molecular frameworks. The structure and stereochemistry of these compounds can be confirmed through these analytical techniques, providing insights into their molecular configurations and potential reactivity (N. Poomathi, S. Mayakrishnan, D. Muralidharan, P. Perumal, 2015).

Chemical Reactions and Properties

Chemical reactions involving 1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline derivatives often include cycloaddition reactions, which are crucial for the synthesis of spiro and fused indoline compounds. These reactions facilitate the creation of novel compounds with significant biological activities. The versatility in chemical reactions allows for the exploration of various substituents, enhancing the compound's potential applications (Jing Sun, Liang Chen, Hui Gong, Chaoguo Yan, 2015).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are essential for their practical applications. These properties are determined through experimental methods and contribute to the understanding of the compound's behavior in different environments. For instance, the solubility in various solvents can influence its use in pharmaceutical formulations (H. Saraçoǧlu, A. Cukurovalı, 2012).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, stability under different conditions, and potential for undergoing various chemical transformations, are crucial for the development of new materials and drugs. The exploration of these properties enables the design of compounds with desired activities and functions. The synthesis and modification of the indoline derivatives showcase their potential for creating compounds with diverse chemical properties and applications (M. Rao, U. S. Kumar, H. Ila, H. Junjappa, 1999).

科学的研究の応用

Synthesis of Novel Spiroxindole Derivatives

A study demonstrated the synthesis of novel spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives via a 1,3-dipolar cycloaddition (1,3-DC) reaction. These compounds were obtained by reacting isatin or N-substituted isatin with secondary amino acids, leading to potential applications in medicinal chemistry due to the biological relevance of spiroxindole scaffolds (Poomathi et al., 2015).

Development of Antimicrobial Agents

Research into the synthesis of novel indole derivatives, including those involving thiazole and indoline units, has led to the identification of compounds with significant antimicrobial activity. These compounds were tested against various bacterial and fungal species, indicating their potential as lead compounds for developing new antimicrobial agents (El-Sayed et al., 2011).

Exploring Antiproliferative Activity

A series of indoline and thiazolidine-based derivatives were synthesized and evaluated for their antiproliferative activity and ability to modulate p53, a crucial tumor suppressor protein. This study highlighted the potential of these compounds in cancer research, with specific derivatives showing promising results in inhibiting tumor cell growth at nanomolar concentrations (Bertamino et al., 2013).

Advancements in Organic Synthesis Techniques

Research on the synthesis of heterocyclic compounds using 1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline or related molecules has contributed to the development of new methods in organic synthesis. For example, efficient synthesis routes for indolocarbazole-acceptor conjugated copolymers were developed, showcasing applications in optoelectronic devices (Tsai et al., 2009).

Contributions to Enantioselective Catalysis

The compound and its derivatives have also been explored in the context of enantioselective catalysis. Studies have shown the successful application of organocatalysis to achieve high enantioselectivity in cycloaddition reactions, producing indoline scaffolds with potential pharmacological properties (Cai & You, 2012).

特性

CAS番号 |

1251687-77-0 |

|---|---|

製品名 |

1-{[2-(5-Methyl-2-thienyl)-1,3-thiazol-4-yl]carbonyl}indoline |

分子式 |

C23H15F3N4O4S |

分子量 |

500.45 |

IUPAC名 |

3-(3-methoxyphenyl)-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H15F3N4O4S/c1-33-16-7-3-6-15(11-16)30-21(31)19-17(8-9-35-19)29(22(30)32)12-18-27-20(28-34-18)13-4-2-5-14(10-13)23(24,25)26/h2-11H,12H2,1H3 |

InChIキー |

NNUPEBBIGNNSIF-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Fluorophenyl)-2-phenethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2495208.png)

![9-Bromo-4-methoxy-6-methyl-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B2495210.png)

![2-{[1-(6-Tert-butylpyridazin-3-yl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2495217.png)

![4-[4-(2-Methylbutan-2-yl)phenoxy]aniline](/img/structure/B2495218.png)

![N-[(1-Phenylpyrrolidin-2-yl)methyl]prop-2-enamide](/img/structure/B2495220.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2495221.png)

![3-[(Tert-butoxy)carbonyl]pyrazine-2-carboxylic acid](/img/structure/B2495223.png)

![1-{3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}-2-(thiophen-2-yl)ethan-1-one](/img/structure/B2495224.png)

![1-{4-[(4-Carboxypiperidino)sulfonyl]-2-nitrophenyl}-4-piperidinecarboxylic acid](/img/structure/B2495226.png)